(4R,5R)-3-(Hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol
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Overview
Description
(4R,5R)-3-(Hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol is a chemical compound characterized by its unique tetrahydropyridazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-3-(Hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dihydropyridazine derivative with formaldehyde in the presence of a base, followed by reduction to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-3-(Hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Functional groups on the tetrahydropyridazine ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce more saturated compounds.
Scientific Research Applications
(4R,5R)-3-(Hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R,5R)-3-(Hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol involves its interaction with specific molecular targets. The hydroxymethyl and diol groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- 4-Amino-1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
Uniqueness
(4R,5R)-3-(Hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol is unique due to its tetrahydropyridazine ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its specific configuration and functional groups make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H10N2O3 |
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Molecular Weight |
146.14 g/mol |
IUPAC Name |
(4R,5R)-3-(hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol |
InChI |
InChI=1S/C5H10N2O3/c8-2-3-5(10)4(9)1-6-7-3/h4-6,8-10H,1-2H2/t4-,5-/m1/s1 |
InChI Key |
POXNDRHZDNUIFW-RFZPGFLSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C(=NN1)CO)O)O |
Canonical SMILES |
C1C(C(C(=NN1)CO)O)O |
Origin of Product |
United States |
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